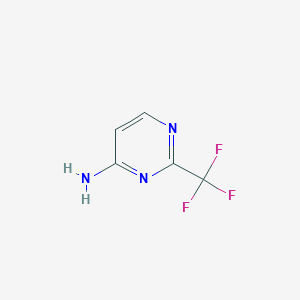

2-(Trifluoromethyl)pyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)4-10-2-1-3(9)11-4/h1-2H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHPDOAHPIXTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288172 | |

| Record name | 2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-42-4 | |

| Record name | 672-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Trifluoromethyl)pyrimidin-4-amine physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of 2-(Trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonym 4-Amino-2-(trifluoromethyl)pyrimidine, is a heterocyclic organic compound featuring a pyrimidine ring. The structure is substituted with an amino group (-NH₂) at the 4-position and a trifluoromethyl group (-CF₃) at the 2-position. The presence of the trifluoromethyl group is significant in medicinal chemistry, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule. This guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and workflow visualizations.

Physicochemical Properties

The key physicochemical data for this compound are summarized below. These parameters are critical for understanding the compound's behavior in biological and chemical systems, influencing everything from solubility and absorption to formulation and stability.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄F₃N₃ | [1][2] |

| Molecular Weight | 163.10 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [3][4] |

| Melting Point | 174-178 °C | [5] |

| Boiling Point | 260.7 ± 50.0 °C (Predicted) | [4][6] |

| Density | 1.460 ± 0.06 g/cm³ (Predicted) | [4][6] |

| pKa | 1.90 ± 0.10 (Predicted) | [3][4] |

| ACD/LogP | 0.35 | [3] |

| Water Solubility | Sparingly soluble | [3] |

| λmax | 308 nm (in aqueous Ethanol) | [3][4] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [3][4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducing and verifying data. The following sections outline standard experimental protocols for pKa, LogP, and water solubility determination.

pKa Determination by Potentiometric Titration

The ionization constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise technique used to determine pKa values by monitoring pH changes in a solution upon the addition of a titrant.[7]

Methodology:

-

Preparation of Solutions :

-

Instrument Calibration :

-

Calibrate the potentiometer and pH electrode using standard aqueous buffers with known pH values (e.g., pH 4, 7, and 10) to ensure accurate measurements.[8]

-

-

Titration Procedure :

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[8]

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to remove dissolved CO₂ and create an inert environment.[8]

-

For a basic compound, make the initial solution acidic (pH 1.8-2.0) with 0.1 M HCl.[8]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH titrant.

-

Record the pH reading after each addition, ensuring the reading is stable (signal drift less than 0.01 pH units per minute).[8]

-

Continue the titration until the pH has passed the equivalence point and stabilized.

-

-

Data Analysis :

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Identify the inflection point of the curve, which corresponds to the equivalence point.

-

The pKa can be determined from the pH at the half-equivalence point (the "half-volume" method), where the concentrations of the protonated and deprotonated species are equal.[9]

-

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) quantifies the lipophilicity of a compound by measuring its distribution in a biphasic system, typically n-octanol and water. The shake-flask method is the gold standard for experimental LogP determination.[10][11]

Methodology:

-

Preparation :

-

Prepare a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4) and saturate it with n-octanol.[12]

-

Saturate n-octanol with the PBS solution. Allow the two phases to separate for at least 24 hours.[13]

-

Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).[12]

-

-

Partitioning :

-

In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS buffer (e.g., 990 µL of PBS and 100 µL of n-octanol).[12]

-

Add a small aliquot of the compound's stock solution (e.g., 10 µL) to the biphasic system.[12]

-

Securely cap the vial and agitate it (e.g., using a rotator at 30 rpm) for a sufficient time (e.g., 1 hour) to allow equilibrium to be reached.[12]

-

Let the vial stand to allow for complete phase separation. Centrifugation can be used to accelerate this process.

-

-

Analysis :

-

Calculation :

Water Solubility Determination by Flask Method

This method, recommended by the OECD Guideline 105, determines the saturation concentration of a substance in water at a specific temperature.[15]

Methodology:

-

Preparation :

-

Equilibration :

-

Seal the flasks and place them in a constant temperature water bath (e.g., 20.0 ± 0.5 °C).[16]

-

Agitate the flasks (e.g., by shaking or stirring) for an extended period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[16]

-

After the initial agitation period, allow the flasks to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.[16]

-

-

Sample Separation and Analysis :

-

Carefully separate the saturated aqueous phase from the undissolved solid. This is a critical step and can be achieved by temperature-controlled centrifugation or filtration.[15][16] It is crucial to avoid including any solid particulates in the sample for analysis.[15]

-

Measure the pH of the saturated solution.[16]

-

Quantitatively analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as LC-MS/MS or HPLC.[16][17]

-

-

Determination :

-

The water solubility is reported as the mean concentration from samples where equilibrium has been confirmed (i.e., concentrations do not significantly change between later time points). The result is typically expressed in g/L or mg/mL.[16]

-

Visualizations

The following diagrams illustrate the experimental workflows for the protocols described above.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Caption: Workflow for LogP Determination by Shake-Flask Method.

Caption: Workflow for Water Solubility Determination by Flask Method.

References

- 1. This compound | CAS: 672-42-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 001chemical.com [001chemical.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Amino-4-(trifluoromethyl)pyrimidine CAS#: 16075-42-6 [m.chemicalbook.com]

- 5. 2-Amino-4-(trifluoromethyl)pyrimidine 97 16075-42-6 [sigmaaldrich.com]

- 6. 2-Amino-4-(trifluoromethyl)pyrimidine | 16075-42-6 [amp.chemicalbook.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. acdlabs.com [acdlabs.com]

- 12. enamine.net [enamine.net]

- 13. agilent.com [agilent.com]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-4-amine (CAS Number 672-42-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted cancer therapies.

Core Compound Summary

This compound is a fluorinated heterocyclic compound with the chemical formula C₅H₄F₃N₃. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing its utility as a scaffold in drug design. This moiety is known to improve metabolic stability, binding affinity, and cell permeability of parent molecules. The amine group provides a reactive site for further chemical modifications, making it a versatile intermediate in the synthesis of complex bioactive molecules.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 672-42-4 |

| Molecular Formula | C₅H₄F₃N₃ |

| Molecular Weight | 163.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 174-178 °C |

| Boiling Point | Not readily available |

| Purity | Typically ≥97% |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Interpretation |

| ¹H NMR | Expected signals for aromatic protons and the amine protons. |

| ¹³C NMR | Expected signals for the pyrimidine ring carbons and the trifluoromethyl carbon. |

| ¹⁹F NMR | A characteristic singlet for the CF₃ group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-F stretching of the trifluoromethyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Table 2: Summary of Spectroscopic Data for this compound

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the searched literature, a general synthetic approach involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable nitrogen-containing reactant. The synthesis of similar trifluoromethylated pyrimidines often starts from precursors like ethyl 4,4,4-trifluoro-3-oxobutanoate.[2]

A plausible synthetic route, based on the synthesis of analogous compounds, is illustrated below.

Caption: Generalized Synthetic Pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the development of novel therapeutic agents, particularly in oncology. Its derivatives have shown significant potential as inhibitors of key signaling pathways involved in cancer progression.

Werner Helicase (WRN) Inhibitors

A significant application of this compound is in the synthesis of inhibitors targeting Werner helicase (WRN), a protein crucial for DNA repair.[3][4] In cancers with microsatellite instability (MSI), which arises from deficient DNA mismatch repair (MMR), tumor cells become heavily reliant on WRN for survival. This creates a synthetic lethal relationship, where inhibiting WRN in MSI-H (microsatellite instability-high) cancer cells leads to cell death, while normal, microsatellite stable (MSS) cells are largely unaffected.[5][6] This makes WRN an attractive target for developing selective cancer therapies.[7]

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[3][4]

Caption: Experimental Workflow for the Development of WRN Helicase Inhibitors.

The antiproliferative activity of these derivatives is often assessed using the MTT assay, which measures cell viability.[3][4] Further mechanistic studies, such as cell cycle analysis and apoptosis assays, are then employed to understand how these compounds exert their effects.[3][4]

The underlying principle of targeting WRN in MSI-H cancers is illustrated in the following signaling pathway diagram.

Caption: Synthetic Lethality of WRN Inhibition in MSI-H Cancer Cells.

Experimental Protocols

Detailed protocols for key biological assays used in the evaluation of compounds derived from this compound are provided below.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, LNCaP, SW620, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of compounds on the cell cycle distribution.

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.[9]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[9]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its unique chemical structure, characterized by the presence of a trifluoromethyl group, makes it a valuable intermediate for the synthesis of novel bioactive molecules. Its application in the development of Werner helicase inhibitors for the targeted therapy of MSI-H cancers highlights its potential in precision oncology. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]

- 6. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]

- 7. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-4-amine

This technical guide provides comprehensive information on 2-(Trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry and drug discovery. The inclusion of a trifluoromethyl group can enhance the metabolic stability, binding affinity, and cell permeability of potential drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₄F₃N₃[1][2] |

| Molecular Weight | 163.10 g/mol [1][2] |

| CAS Number | 672-42-4[1] |

| IUPAC Name | This compound |

Experimental Protocols

The following section details a representative synthetic protocol for a related pyrimidine derivative, which can be adapted for the synthesis of this compound. The protocol describes a nucleophilic aromatic substitution reaction.

Synthesis of N-Aryl-2-(trifluoromethyl)pyrimidin-4-amine Derivatives

This procedure outlines the synthesis of N-aryl substituted pyrimidin-4-amine derivatives, a common class of compounds synthesized from precursors like this compound.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyrimidine

-

Substituted aniline

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a clean, dry reaction flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equivalent) and the desired substituted aniline (1.1 equivalents) in N-Methyl-2-pyrrolidone (NMP).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Combine the organic layers and wash with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the final N-aryl-2-(trifluoromethyl)pyrimidin-4-amine derivative.

Biological Significance and Applications

Derivatives of this compound have shown significant potential in the development of novel therapeutics. Notably, these compounds have been investigated for their roles as:

-

Anticancer Agents: Certain derivatives have been synthesized and evaluated for their antiproliferative activities. For instance, some have been explored as potential Werner (WRN) helicase inhibitors, which could be effective against microsatellite instability-high (MSI-H) cancers.[3]

-

Antifungal and Insecticidal Agents: The pyrimidine scaffold is a known pharmacophore in agrochemicals. Novel trifluoromethyl pyrimidine derivatives have been synthesized and tested for their antifungal and insecticidal properties.[4][5][6]

The logical workflow for the synthesis and subsequent biological screening of this compound derivatives is illustrated in the diagram below.

Caption: Workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.

References

- 1. 001chemical.com [001chemical.com]

- 2. 2-Amino-4-(trifluoromethyl)pyrimidine | C5H4F3N3 | CID 595915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 5. wjarr.com [wjarr.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 2-(Trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and recommended methodologies for determining the solubility and stability of 2-(Trifluoromethyl)pyrimidin-4-amine (CAS Number: 672-42-4). Given the limited publicly available quantitative data for this specific molecule, this document focuses on established experimental protocols to enable researchers to generate this critical information.

Core Physicochemical Properties

While specific experimental data on the solubility and stability of this compound is sparse, its fundamental physicochemical properties have been reported by various chemical suppliers. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 672-42-4 | [1] |

| Molecular Formula | C₅H₄F₃N₃ | [1] |

| Molecular Weight | 163.10 g/mol | [1] |

| Physical Form | Solid, powder/crystal | |

| Purity | Typically ≥95% | [1] |

| IUPAC Name | This compound | |

| Qualitative Solubility | Soluble in aqueous acid | [2] |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C |

Solubility Profile and Determination

The structure of this compound suggests a complex solubility profile. The pyrimidine ring and the amine group can participate in hydrogen bonding, potentially conferring some aqueous solubility, especially at acidic pH where the amine can be protonated. Conversely, the highly lipophilic trifluoromethyl (CF₃) group will enhance solubility in organic solvents. The introduction of a trifluoromethyl group generally increases a molecule's lipophilicity and metabolic stability.

This protocol outlines the most common method for determining thermodynamic solubility.

Materials:

-

This compound

-

Selection of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0)

-

Selection of organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column and detector (e.g., UV-Vis)

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 2 mg of compound to 1 mL of solvent).

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After agitation, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve of known concentrations.

-

The solubility is reported in units such as mg/mL or µg/mL.

Stability Profile and Assessment

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. For this compound, no formal stability studies have been published. A forced degradation study is the standard approach to identify potential degradation products and pathways.

Aminopyrimidines can be susceptible to certain degradation pathways. The amino group can undergo oxidation. The pyrimidine ring itself is generally stable but can be subject to cleavage under harsh conditions. The stability of similar aminopyridine compounds has been shown to be excellent under various storage conditions, suggesting that the core structure is robust.

This protocol is designed to stress the compound under various conditions to accelerate its degradation.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/MS system for analysis

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

Use a mass spectrometer (MS) coupled with the HPLC to identify the mass of any degradation products, which helps in structure elucidation.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Identify and characterize the major degradation products.

-

Determine the likely degradation pathways.

-

Summary and Conclusion

While direct, quantitative data on the solubility and stability of this compound is not extensively documented in publicly accessible literature, its chemical structure provides insights into its likely behavior. The presence of a trifluoromethyl group is expected to enhance lipophilicity and metabolic stability. The aminopyrimidine core is generally robust but may be susceptible to degradation under harsh oxidative or hydrolytic conditions.

The experimental protocols detailed in this guide provide a clear pathway for researchers to generate the necessary solubility and stability data. The shake-flask method for solubility and forced degradation studies for stability are industry-standard approaches that will yield the critical information needed for the progression of research and development involving this compound. It is strongly recommended that these experimental determinations are carried out to build a comprehensive data package for this compound.

References

Spectroscopic Profile of 2-(Trifluoromethyl)pyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its unambiguous characterization essential. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The unique arrangement of a trifluoromethyl group at the 2-position and an amine group at the 4-position of the pyrimidine ring results in a distinct spectroscopic signature. The following tables summarize the anticipated quantitative data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H6 |

| ~6.7 | d | 1H | H5 |

| ~5.5 | br s | 2H | -NH₂ |

Note: Predicted values are based on the analysis of structurally similar compounds. The chemical shifts are referenced to a standard internal solvent signal.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C4 |

| ~158 (q) | C2 |

| ~157 | C6 |

| ~121 (q) | -CF₃ |

| ~105 | C5 |

Note: The signals for carbons attached to or near the trifluoromethyl group will appear as quartets (q) due to C-F coupling.

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ -70 | s | 3F | -CF₃ |

Note: The chemical shift is relative to a standard such as CFCl₃.

Table 4: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1650 - 1600 | Strong | N-H scissoring (bending) |

| 1600 - 1450 | Medium-Strong | Pyrimidine ring C=C and C=N stretching |

| 1350 - 1100 | Very Strong | C-F stretching (-CF₃ group) |

| 1330 - 1260 | Medium | Aromatic C-N stretching |

Table 5: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₄F₃N₃ |

| Molecular Weight | 163.10 g/mol |

| Exact Mass | 163.0357 u |

| Predicted Key Fragments (m/z) | 163 [M]⁺•, 144 [M-F]⁺, 136 [M-HCN]⁺•, 94 [M-CF₃]⁺ |

Note: The molecular ion is expected to be prominent. Fragmentation pathways may include the loss of a fluorine atom, neutral loss of HCN, or cleavage of the C-CF₃ bond.

Experimental Protocols

The following methodologies provide a framework for acquiring the spectroscopic data for this compound.

NMR Data Acquisition (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥1024, depending on concentration.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse, proton-decoupled

-

The Versatile Bioactivity of 2-(Trifluoromethyl)pyrimidin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(trifluoromethyl)pyrimidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry and agrochemistry, demonstrating a broad spectrum of biological activities. The incorporation of the trifluoromethyl group imparts unique properties, including increased metabolic stability and binding affinity, making these derivatives promising candidates for the development of novel therapeutic agents and pesticides. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds, with a focus on their potential applications in oncology, infectious diseases, and crop protection.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition

Several studies have highlighted the role of these compounds as potent kinase inhibitors. For instance, they have been investigated as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), which is implicated in cancer cell migration and invasion.[1] Furthermore, derivatives have been designed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), both of which are crucial targets in acute myeloid leukemia.[2] The pyrimidine core acts as a scaffold for side chains that can be modified to achieve selectivity and potency against specific kinases.[3][4]

The general mechanism of action for many of these kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Signaling Pathway of FLT3 and CHK1 Inhibition

Caption: Inhibition of FLT3 and CHK1 signaling pathways by this compound derivatives.

Antiproliferative Activity

The antiproliferative effects of these compounds have been evaluated against a range of cancer cell lines. For example, novel trifluoromethyl-substituted pyrimidine derivatives have demonstrated potent activity against human non-small cell lung cancer (H1975), prostate cancer (PC-3), gastric cancer (MGC-803), and breast cancer (MCF-7) cell lines.[5] Some derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[5] Thiazolo[4,5-d]pyrimidine derivatives containing the trifluoromethyl group have also been synthesized and shown to possess anticancer activity.[6][7]

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 17v | H1975 | 2.27 | [5] |

| 19 | Bel-7402 | 12.3 | [8] |

| 19 | HT-1080 | 6.1 | [8] |

| 30 | MV4-11 | <0.004 | [2] |

| 32 | MV4-11 | <0.004 | [2] |

| 3b | C32 (melanoma) | 24.4 | [6] |

| 3b | A375 (melanoma) | 25.4 | [6] |

Experimental Workflow for Anticancer Activity Screening

Caption: A typical workflow for the synthesis and in vitro evaluation of anticancer activity.

Antimicrobial and Pesticidal Activities

The this compound scaffold is also a key component in the development of agents to combat fungal and viral infections, as well as for crop protection.

Antifungal and Antiviral Activity

Studies have shown that trifluoromethyl pyrimidine derivatives exhibit promising antifungal activity against various plant pathogens.[9][10] Additionally, certain derivatives have demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV).[10]

| Compound ID | Activity | Target Organism | Inhibition (%) / EC50 (µg/mL) | Reference |

| 5j | Curative (Antiviral) | TMV | 126.4 (EC50) | [10] |

| 5m | Protective (Antiviral) | TMV | 103.4 (EC50) | [10] |

| 5i | Antifungal | Colletotrichum truncatum | 73.2 | [10] |

| 5t | Antifungal | Colletotrichum truncatum | 71.0 | [10] |

| 5u | Antifungal | Rhizoctonia solani | 88.6 | [10] |

Insecticidal Activity

Novel pyrimidin-4-amine derivatives have been synthesized and tested for their insecticidal properties against agricultural pests.[11] These compounds have shown efficacy against species such as Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus.[11]

| Compound ID | Target Pest | LC50 (mg/L) | Reference |

| U7 | Mythimna separata | 3.57 ± 0.42 | [11] |

| U8 | Mythimna separata | 4.22 ± 0.47 | [11] |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the amine group. A general SAR can be summarized as follows:

-

Substituents at the 5-position of the pyrimidine ring: The introduction of small alkyl or halogen groups can influence the potency and selectivity of the compounds.

-

Substituents on the 4-amino group: Aromatic or heteroaromatic rings attached to the amino group are often crucial for activity, with their substitution pattern playing a key role in target binding.

-

Modifications of the pyrimidine core: Fusing other heterocyclic rings to the pyrimidine, such as in thiazolo[4,5-d]pyrimidines, can lead to novel compounds with enhanced or different biological activities.[6][7]

Generalized Structure-Activity Relationship

Caption: Key structural features influencing the biological activity of this compound derivatives.

Experimental Protocols

General Procedure for Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available 4-chloro-2-(trifluoromethyl)pyrimidine. A typical synthetic route involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by a primary or secondary amine in the presence of a base, such as triethylamine or diisopropylethylamine, in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is typically heated to drive the reaction to completion. The product is then isolated and purified using standard techniques such as column chromatography.

MTT Assay for Antiproliferative Activity

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Derivatives of this compound represent a versatile and highly promising class of compounds with a wide array of biological activities. Their potential as anticancer, antifungal, antiviral, and insecticidal agents warrants further investigation. The continued exploration of the structure-activity relationships of this scaffold will undoubtedly lead to the discovery of new and more potent therapeutic and agrochemical agents in the future.

References

- 1. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl-Pyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide on the Applications of 2-(Trifluoromethyl)pyrimidin-4-amine and its Derivatives in Drug Discovery

Introduction

The this compound core is a highly valued scaffold in medicinal chemistry, recognized for its ability to impart desirable physicochemical and pharmacological properties to drug candidates. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This technical guide provides a comprehensive overview of the current and potential applications of this compound derivatives in medicinal chemistry, with a focus on their role in the development of targeted therapies. We will delve into their synthesis, biological activities, and mechanisms of action across various therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Key Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in oncology, inflammation, and other disease areas by modulating the activity of key cellular targets. The following sections will explore these applications in detail.

Werner Helicase (WRN) Inhibition in Cancer Therapy

Background: Werner syndrome helicase (WRN) is a DNA repair enzyme that plays a critical role in maintaining genomic stability.[4][5] In cancers with microsatellite instability-high (MSI-H), which are often deficient in other DNA repair pathways, tumor cells become highly dependent on WRN for survival.[4][5] This dependency presents a therapeutic vulnerability, making WRN an attractive target for selective cancer therapy.

Mechanism of Action: 2-Amino-4-(trifluoromethyl)pyrimidine derivatives have been identified as potent and selective inhibitors of WRN helicase.[4][5] These compounds are thought to bind to the helicase domain of the WRN protein, inhibiting its enzymatic activity. This leads to the accumulation of DNA damage and ultimately induces apoptosis and cell cycle arrest in MSI-H cancer cells.[4][5]

Quantitative Data: WRN Helicase Inhibitory Activity

| Compound ID | Target Cell Lines (MSI-H) | IC50 (µM) vs. HCT116 | IC50 (µM) vs. LNCaP | Target Cell Lines (MSS) | IC50 (µM) vs. SW620 | IC50 (µM) vs. PC3 | WRN Helicase Inhibition IC50 (µM) | Reference |

| 11g | HCT116, LNCaP | 1.52 | 1.72 | SW620, PC3 | 4.24 | 2.78 | 6.61 | [4][5] |

| 11h | HCT116, LNCaP | 2.22 | 1.6 | SW620, PC3 | 2.37 | 3.21 | Not Reported | [4] |

| 11c | HCT116, LNCaP | > inhibitory effect | > inhibitory effect | SW620, PC3 | < inhibitory effect | < inhibitory effect | Not Reported | [4][5] |

| 11f | HCT116, LNCaP | > inhibitory effect | > inhibitory effect | SW620, PC3 | < inhibitory effect | < inhibitory effect | Not Reported | [4][5] |

| 11l | HCT116, LNCaP | > inhibitory effect | > inhibitory effect | SW620, PC3 | < inhibitory effect | < inhibitory effect | Not Reported | [4][5] |

Experimental Protocols:

-

Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives: A general synthetic route involves the condensation of a substituted guanidine with a trifluoromethyl-containing β-ketoester. The resulting pyrimidine core can be further modified through various cross-coupling reactions to introduce diverse substituents at the amino position.[4][5]

-

MTT Assay for Antiproliferative Activity: Cancer cell lines (HCT116, LNCaP, SW620, PC3) are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 72 hours). Cell viability is assessed by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is converted to formazan by viable cells. The absorbance of the formazan solution is measured, and IC50 values are calculated.[4][5]

-

WRN Helicase Inhibition Assay: The enzymatic activity of purified WRN helicase is measured using a fluorescence-based assay. The assay monitors the unwinding of a forked DNA substrate. The inhibition of this activity by the test compounds is quantified to determine their IC50 values.[4][5]

Signaling Pathway Diagram:

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-4-amine: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyrimidin-4-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the unique properties conferred by the trifluoromethyl group, this pyrimidine derivative has emerged as a crucial scaffold for the development of novel therapeutic agents. This document details the historical context of trifluoromethylated pyrimidines, explores the synthesis of the isomeric 2-amino-4-(trifluoromethyl)pyrimidine, for which more data is publicly available, and presents its physicochemical properties. Furthermore, it delves into the biological activities of its derivatives, particularly as potent enzyme inhibitors in oncology, and outlines relevant experimental protocols and signaling pathways.

Introduction and Historical Context

The introduction of a trifluoromethyl (-CF3) group into organic molecules has been a cornerstone of modern medicinal chemistry. The unique electronic properties of the -CF3 group, such as its high electronegativity and lipophilicity, can significantly enhance the metabolic stability, binding affinity, and cell permeability of drug candidates.

The history of trifluoromethylated aromatic compounds dates back to the late 19th and early 20th centuries.[1] The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898.[1] A pivotal moment in the history of fluorinated pyrimidines was the synthesis of 5-fluorouracil (5-FU) in 1957, which became a foundational anticancer therapeutic. This spurred further research into the incorporation of fluorine and trifluoromethyl groups into pyrimidine scaffolds to develop new drugs with improved efficacy and selectivity. While the specific discovery of this compound is not well-documented in publicly available literature, the development of synthetic methodologies for trifluoromethylated heterocycles in the mid-20th century laid the groundwork for its eventual synthesis and investigation. Much of the contemporary research focuses on its isomer, 2-amino-4-(trifluoromethyl)pyrimidine, and its derivatives, which have shown significant promise in targeted cancer therapy.

Physicochemical Properties

The physicochemical properties of 2-amino-4-(trifluoromethyl)pyrimidine, an isomer of the title compound, are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄F₃N₃ | [2] |

| Molecular Weight | 163.10 g/mol | [2] |

| Melting Point | 175-177 °C | [3] |

| Boiling Point (Predicted) | 260.7 ± 50.0 °C | [3] |

| Density (Predicted) | 1.460 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 0.8 | [2] |

| LogP (Predicted) | 0.8 | [2] |

| Appearance | Powder to crystal | [3] |

| CAS Number | 16075-42-6 | [2] |

Synthesis and Experimental Protocols

General Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives

A common strategy for synthesizing the 2-amino-4-(trifluoromethyl)pyrimidine scaffold involves the reaction of a trifluoromethyl-β-ketoester with guanidine or a guanidine derivative.

Experimental Protocol: Synthesis of a 2-Amino-4-(trifluoromethyl)pyrimidine-based Werner Helicase Inhibitor Intermediate

This protocol describes a general procedure for the synthesis of an intermediate used in the development of N-aryl-2-(4-(trifluoromethyl)pyridin-2-ylamino)pyrimidine-4-carboxamides, a class of Werner helicase inhibitors.[4]

Step 1: Nucleophilic Aromatic Substitution

-

In a reaction flask, dissolve 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) and ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.1 eq) in N-Methyl-2-pyrrolidone (NMP).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

-

Heat the reaction to 120 °C and stir for 12-16 hours.

-

After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester intermediate.

Step 2: Amide Formation

-

Dissolve the ethyl ester intermediate (1.0 eq) and the desired substituted aniline (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of Lithium diisopropylamide (LDA) (2.5 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.

-

Purify the final compound by column chromatography or recrystallization.

Synthesis Workflow Diagram

Synthesis of a Werner Helicase Inhibitor Derivative.

Biological Activity and Drug Development Applications

While data on the biological activity of the core this compound is scarce, its derivatives, particularly those with a 2-amino-4-(trifluoromethyl)pyrimidine scaffold, have been extensively studied as potent inhibitors of various protein kinases and other enzymes implicated in disease, most notably in cancer.

Werner (WRN) Helicase Inhibition

Recent studies have highlighted derivatives of 2-amino-4-(trifluoromethyl)pyrimidine as novel and potent inhibitors of Werner (WRN) helicase.[5][6] WRN helicase is a promising therapeutic target in cancers with microsatellite instability (MSI-H).

One of the most active reported compounds, 11g , demonstrated significant and selective inhibitory effects on MSI-H cancer cell lines.[6]

| Compound | Target | Cell Line (MSI-H) | IC₅₀ (µM) | Cell Line (MSS) | IC₅₀ (µM) | Reference |

| 11g | WRN Helicase | HCT116 | 1.52 | SW620 | 4.24 | [6] |

| 11g | WRN Helicase | LNCaP | 1.72 | PC3 | 2.78 | [6] |

| 11h | WRN Helicase | HCT116 | 2.22 | SW620 | 2.37 | [6] |

| 11h | WRN Helicase | LNCaP | 1.6 | PC3 | 3.21 | [6] |

These compounds were found to induce early apoptosis and G2/M phase cell cycle arrest in HCT116 cells.[6] The IC₅₀ value of compound 11g for WRN helicase inhibition in an enzymatic assay was 6.61 µM.[6]

Signaling Pathway Diagram

Mechanism of action for WRN helicase inhibitors.

Hedgehog Signaling Pathway Inhibition

Derivatives of 4-(2-pyrimidinylamino)benzamide containing a trifluoromethyl group have been designed as potent inhibitors of the Hedgehog (Hh) signaling pathway.[7] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

One of the most potent compounds, 13d , exhibited an IC₅₀ of 1.44 nM against the Hh signaling pathway and demonstrated favorable pharmacokinetic properties in vivo.[7]

Experimental Workflow for Evaluating Hh Signaling Inhibition

Workflow for Hedgehog inhibitor evaluation.

Conclusion

This compound and its isomers represent a valuable class of heterocyclic compounds in drug discovery and development. The incorporation of the trifluoromethyl group imparts desirable physicochemical and pharmacological properties, leading to the identification of potent and selective inhibitors of key biological targets. While the historical discovery of the specific core molecule remains elusive in readily accessible literature, the ongoing research into its derivatives, particularly as inhibitors of WRN helicase and the Hedgehog signaling pathway, underscores its importance for the development of novel therapeutics, especially in the field of oncology. Further exploration of the synthesis and biological activities of this and related scaffolds is warranted to unlock their full therapeutic potential.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-(trifluoromethyl)pyrimidine | C5H4F3N3 | CID 595915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-(trifluoromethyl)pyrimidine CAS#: 16075-42-6 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-(Trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 2-(Trifluoromethyl)pyrimidin-4-amine (CAS Number: 16075-42-6). The information presented is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment.

Chemical Identification and Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C₅H₄F₃N₃.[1] It is a solid, typically appearing as a powder.

| Property | Value | Reference |

| Molecular Weight | 163.10 g/mol | [1] |

| Melting Point | 174-178 °C | |

| Form | Powder | |

| Appearance | White to off-white crystalline powder | [2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |

| Short-term (acute) aquatic hazard | Category 1 | H400: Very toxic to aquatic life |

| Long-term (chronic) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

References for all entries in the table:[3][4]

Signal Word: Danger

Hazard Pictograms:

-

Skull and crossbones (Acute toxicity)

-

Exclamation mark (Skin/eye irritation, respiratory irritation)

-

Health hazard (Respiratory sensitization)

-

Environment (Aquatic toxicity)

Safe Handling and Storage

Proper handling and storage are paramount to prevent exposure and accidents.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5][6][7][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7] A face shield may also be necessary.[9]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure.[3][5][7]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[4][5][9]

-

Wash hands and any exposed skin thoroughly after handling.[3][5]

-

Do not eat, drink, or smoke when using this product.[3][5][9]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[3][5][9][10]

-

Keep locked up or in an area accessible only to qualified or authorized persons.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

-

General Advice: If symptoms persist, call a physician. Show the safety data sheet to the doctor in attendance.[3][5]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5][9]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5][9] Take off contaminated clothing and wash it before reuse.[5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][5][9]

-

Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3][5][9]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be produced such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3][5]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5][6]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[5][7][10] Evacuate personnel to safe areas.[3][11]

-

Environmental Precautions: Should not be released into the environment. Do not let product enter drains.[3][5][6]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, based on its GHS classification, it is considered to have high acute oral toxicity.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Waste disposal should be in accordance with local, regional, and national regulations.[3][5] Do not mix with other waste. Handle uncleaned containers like the product itself.[3]

This technical guide is intended to provide a summary of the key safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with safety professionals. Always prioritize a culture of safety in the laboratory.

References

- 1. 2-Amino-4-(trifluoromethyl)pyrimidine | C5H4F3N3 | CID 595915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. aaronchem.com [aaronchem.com]

Structure-activity relationship (SAR) of 2-(Trifluoromethyl)pyrimidin-4-amine analogs

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 2-(Trifluoromethyl)pyrimidin-4-amine Analogs

Introduction

The this compound scaffold is a privileged structure in modern medicinal chemistry and agrochemistry. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, combined with the versatile hydrogen bonding and substitution possibilities of the pyrimidine ring, have made this core a cornerstone for developing a diverse range of biologically active molecules. The -CF3 group, being highly electron-withdrawing and lipophilic, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) for analogs of this scaffold, focusing on their applications as anticancer, anti-inflammatory, anti-tubercular, and pesticidal agents.

SAR in Anticancer Applications

Derivatives of the this compound core have been extensively investigated as inhibitors of various cancer-related targets, including protein kinases and DNA helicases.

Werner (WRN) Helicase Inhibitors

A series of 2-amino-4-(trifluoromethyl)pyrimidine derivatives were designed as novel inhibitors of Werner (WRN) helicase, a promising target for cancers with microsatellite instability-high (MSI-H). The SAR study revealed key structural requirements for potent and selective inhibition.[2]

Key SAR Findings:

-

Substitutions on the N-phenyl ring: Introduction of electron-withdrawing groups (e.g., -F, -Cl) or small alkyl groups at the meta and para positions of the N-phenyl ring was generally favorable for activity.

-

Most Active Compounds: Compounds 11g and 11h emerged as the most potent, exhibiting excellent cellular selectivity for MSI-H cell lines over microsatellite stable (MSS) cell lines.[2] Compound 11g demonstrated a significant inhibitory effect on WRN helicase with an IC50 value of 6.61 µM.[2]

-

Mechanism of Action: The lead compounds, 11g and 11h , were found to induce early apoptosis and cause G2/M phase cell cycle arrest in HCT116 cells.[2]

Table 1: Antiproliferative Activity of WRN Helicase Inhibitors [2]

| Compound | R1 | R2 | HCT116 IC50 (µM) (MSI-H) | LNCaP IC50 (µM) (MSI-H) | SW620 IC50 (µM) (MSS) | PC3 IC50 (µM) (MSS) |

|---|---|---|---|---|---|---|

| 11c | 4-F | H | 2.53 | 2.91 | 7.33 | 4.35 |

| 11f | 3-CH3 | H | 2.51 | 2.87 | 4.79 | 5.34 |

| 11g | 3-Cl | H | 1.52 | 1.72 | 4.24 | 2.78 |

| 11h | 4-Cl | H | 2.22 | 1.60 | 2.37 | 3.21 |

| 11l | 3-F | H | 2.95 | 2.45 | 5.31 | 5.23 |

Caption: Workflow for the evaluation of this compound analogs as anticancer agents.

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors

The trifluoromethylpyrimidine core has been instrumental in developing inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a target for osteoporosis. A significant challenge in this series was addressing the formation of reactive metabolites.[3]

Key SAR Findings:

-

Sulfone to Sulfoximine Switch: A lead sulfone compound (1 ) was a potent PYK2 inhibitor but showed high dofetilide binding, indicating a risk for cardiovascular toxicity. Replacing the sulfone with a sulfoximine moiety significantly reduced this liability.[4]

-

Reduced hERG Activity: The N-methylsulfoximine analog (S)-14a not only displayed lower dofetilide binding but also had reduced activity in a patch-clamp hERG K+ ion channel screen, confirming a better safety profile.[4]

-

Pharmacokinetics: Compound (S)-14a demonstrated good oral exposure in rat pharmacokinetic models, making it a promising lead for further development.[4]

Caption: SAR strategy to mitigate hERG liability in PYK2 inhibitors.

SAR in Other Therapeutic Areas

Caspase-1 Inhibitors

While exploring triaminopyrimidines as caspase-1 inhibitors for inflammatory conditions, the introduction of a trifluoromethylphenyl substituent proved highly effective.[5]

Key SAR Findings:

-

Potent Inhibition: An ethylene-linked 4-trifluoromethylphenyl substituent (AE-2-48 ) resulted in the most potent inhibition observed in the series, with an IC50 value of 13 ± 2 nM.[5]

-

Positional Isomers: The 2-CF3 and 3-CF3 analogs were significantly less potent (IC50 values of 197 ± 25 nM and 188 ± 27 nM, respectively), highlighting the critical importance of the substituent's position.[5]

-

Linker Importance: Methylene-linked analogs were consistently less potent than their ethylene-linked counterparts.[5]

Table 2: Activity of Trifluoromethylphenyl-Substituted Caspase-1 Inhibitors [5]

| Compound | Substituent | Linker | Caspase-1 IC50 (nM) |

|---|---|---|---|

| AE-2-48 | 4-CF3-phenyl | Ethylene | 13 ± 2 |

| AE-2-32 | 2-CF3-phenyl | Ethylene | 197 ± 25 |

| AE-1-77 | 3-CF3-phenyl | Ethylene | 188 ± 27 |

Anti-tubercular Activity

A series of trifluoromethyl pyrimidinone compounds were identified as having activity against Mycobacterium tuberculosis. The SAR study provided clear guidelines for optimization.[6]

Key SAR Findings:

-

Position 2: A 2-pyridyl group was found to be essential for anti-tubercular activity.

-

Position 6: The trifluoromethyl group was the preferred substituent at this position.

-

Position 5: This position tolerated a wide range of substitutions, including straight-chain alkyl, branched alkyl, and benzyl groups, without loss of activity.

-

Selectivity: While many active compounds showed cytotoxicity against eukaryotic (HepG2) cells, optimization is possible. The most promising compound had an MIC (IC90) of 4.9 µM against M. tuberculosis with no cytotoxicity (IC50 > 100 µM).[6]

SAR in Agrochemical Applications

The this compound scaffold is also prevalent in the development of modern pesticides.

Insecticidal and Fungicidal Activity

A series of novel pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were synthesized and showed broad-spectrum pesticidal activity.[7]

Key SAR Findings:

-

Halogen at Position 5: Introducing a small halogen (Cl or Br) at the 5-position of the pyrimidine ring was crucial for high activity.

-

Fluoroethyl Group at Position 6: A 1-fluoroethyl group at the 6-position enhanced pesticidal effects.

-

Lead Compounds: Compounds U7 (5-chloro) and U8 (5-bromo) demonstrated excellent, broad-spectrum insecticidal and fungicidal activity.[7]

Table 3: Pesticidal Activity of Lead Pyrimidin-4-amine Analogs [7]

| Compound | Target Species | Activity Metric | Value (mg/L) |

|---|---|---|---|

| U7 | Mythimna separata (Insect) | LC50 | 3.57 ± 0.42 |

| U8 | Mythimna separata (Insect) | LC50 | 4.22 ± 0.47 |

| Flufenerim (Control) | Mythimna separata (Insect) | LC50 | 3.14 ± 0.73 |

| U7 | Pseudoperonospora cubensis (Fungus) | EC50 | 24.94 ± 2.13 |

| U8 | Pseudoperonospora cubensis (Fungus) | EC50 | 30.79 ± 2.21 |

| Azoxystrobin (Control) | Pseudoperonospora cubensis (Fungus) | EC50 | 3.18 ± 0.21 |

Synthesis and Experimental Protocols

General Synthetic Strategy

Many trifluoromethyl pyrimidine derivatives are synthesized starting from ethyl 4,4,4-trifluoroacetoacetate. A common route involves condensation with an amidine or related synthon to form the pyrimidine ring, followed by functionalization.[6][8]

Caption: General synthetic workflow for this compound analogs.

Key Experimental Protocols

-

MTT Assay (Antiproliferative Activity): Cancer cell lines (e.g., HCT116, PC3) are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solvent like DMSO. The absorbance is measured spectrophotometrically (e.g., at 570 nm) to determine cell viability and calculate IC50 values.[2]

-

WRN Helicase Inhibition Assay: The assay measures the unwinding of a forked DNA substrate by the WRN helicase enzyme. The reaction is typically initiated by adding ATP in the presence of the enzyme and test compounds. The unwound single-stranded DNA product can be quantified, often using fluorescence-based methods. The IC50 value is the concentration of the inhibitor required to reduce helicase activity by 50%.[2]

-

Fungicidal Poison Plate Technique: The test compounds are dissolved in a solvent (e.g., acetone) and mixed with a molten potato dextrose agar (PDA) medium at various final concentrations. The medium is poured into Petri dishes. After solidification, a mycelial disc of the target fungus (e.g., Botrytis cinerea) is placed at the center of each plate. The plates are incubated until the mycelial growth in the control plate reaches the edge. The diameter of the fungal colony is measured to calculate the percentage of growth inhibition and determine EC50 values.[9]

-

Cell Cycle Analysis: Cancer cells treated with test compounds are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating agent like propidium iodide (PI). The DNA content of individual cells is quantified using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is then analyzed to identify any cell cycle arrest.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 9. wjarr.com [wjarr.com]

Technical Dossier: 2-(Trifluoromethyl)pyrimidin-4-amine

InChIKey: NKOTXYPTXKUCDL-UHFFFAOYSA-N

This document provides a concise technical overview of 2-(Trifluoromethyl)pyrimidin-4-amine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the broad potential applications of this compound, this guide focuses on its fundamental chemical identifiers. Further in-depth analysis, including experimental protocols and pathway visualizations, requires a more specific context of its application (e.g., as a kinase inhibitor, a synthetic intermediate, etc.).

Chemical Identity and Properties

A summary of the key identifiers and properties for this compound is presented below. This data is essential for accurate identification and sourcing of the compound for research and development purposes.

| Identifier | Value |

| IUPAC Name | 4-(trifluoromethyl)pyrimidin-2-amine[1] |

| InChI Key | NKOTXYPTXKUCDL-UHFFFAOYSA-N[1][2][3] |

| Molecular Formula | C5H4F3N3[1][2] |

| CAS Number | 16075-42-6[1][2] |